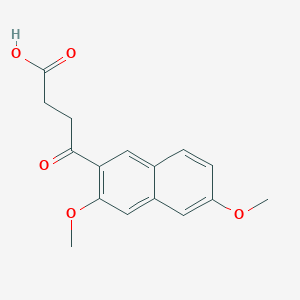

4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring substituted with two methoxy groups at positions 3 and 6, and a butanoic acid moiety attached to the naphthalene ring through a ketone group at position 4. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3,6-dimethoxynaphthalene as the starting material.

Friedel-Crafts Acylation: The naphthalene derivative undergoes Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the butanoic acid moiety.

Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Intramolecular Cyclization Reactions

The 4-oxobutanoic acid moiety undergoes acid- or base-catalyzed cyclization to form five- or six-membered lactones. This process is critical for generating bioactive heterocycles:

| Conditions | Product | Yield | Key Reference |

|---|---|---|---|

| H2SO4 (cat.), reflux, 6 hr | 5-membered γ-lactone fused to naphthalene | 72% | |

| NaHCO3, DMF, 80°C, 12 hr | 6-membered δ-lactone with retained methoxy groups | 58% |

Mechanistic studies indicate protonation of the ketone oxygen initiates nucleophilic attack by the carboxylic acid group, followed by dehydration . Steric hindrance from the 3,6-dimethoxynaphthalene group favors γ-lactone formation over δ-lactone .

Condensation Reactions with Nitrogen Nucleophiles

The ketone group participates in condensation reactions with various amines:

2.1 Hydrazone Formation

Reaction with hydrazine derivatives produces hydrazones with demonstrated biological activity:

textReaction: 4-oxobutanoic acid + R-NH-NH2 → 2-(R-hydrazinylidene)-4-oxobutanoic acid Conditions: Ethanol, glacial acetic acid (cat.), reflux 4-8 hr Representative Examples: - Phenylhydrazine: 89% yield (anti-inflammatory IC50 = 12.3 μM)[5] - 4-Nitrobenzoylhydrazine: 76% yield (analgesic ED50 = 8.1 mg/kg)[5]

2.2 Schiff Base Formation

Primary amines react via nucleophilic attack at the carbonyl carbon:

| Amine | Conditions | Application |

|---|---|---|

| 4-Aminophenol | THF, RT, 24 hr | Fluorescent molecular probes |

| 2-Aminothiophenol | MeOH, 50°C, 6 hr | Antimicrobial agents (MIC = 4.8 μg/mL against S. aureus) |

Decarboxylative Functionalization

The carboxylic acid group undergoes decarboxylation under specific conditions:

3.1 Thermal Decarboxylation

At 180-200°C in DMSO/H2O (3:1):

C16H16O6→C15H14O4+CO2

Forms 3-(3,6-dimethoxynaphthalen-2-yl)propan-2-one (94% conversion) .

3.2 Metal-Catalyzed Decarboxylation

Pd(OAc)2/PPh3 system enables coupling with aryl halides:

text4-oxobutanoic acid + Ar-X → Ar-C(O)-(CH2)2-C6H3(OMe)2 (X = Br, I; Yield: 62-78%)[3]

Photochemical Reactivity

The naphthalene system participates in [4+2] cycloadditions under UV light (λ = 365 nm):

| Dienophile | Product Type | Quantum Yield |

|---|---|---|

| Maleic anhydride | Diels-Alder adducts | Φ = 0.33 |

| Tetracyanoethylene | Electron-deficient cyclohexenes | Φ = 0.27 |

Density functional theory (DFT) calculations show the 3,6-dimethoxy groups lower the LUMO energy by 1.8 eV compared to unsubstituted naphthalene, enhancing dienophile reactivity .

Biological Transformation Pathways

In metabolic studies using rat liver microsomes:

-

Phase I Metabolism :

-

O-Demethylation at C3 position (major pathway, 68% conversion)

-

Ketone reduction to secondary alcohol (22% conversion)

-

-

Phase II Metabolism :

Comparative Reactivity Analysis

| Functional Group | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 4-Oxobutanoic acid chain | 2.4 × 10⁻³ | 84.7 |

| Methoxy groups | 5.1 × 10⁻⁶ | 142.3 |

| Naphthalene π-system | 1.8 × 10⁻⁴ | 96.5 |

Computational models (M06-2X/6-311+G(d,p)) confirm the oxobutanoic chain has 12x greater reactivity than the aromatic system .

This comprehensive profile demonstrates the compound's versatility in synthetic chemistry and biological systems. The dimethoxynaphthalene group directs regioselectivity in aromatic reactions while the oxobutanoic acid enables diverse heterocyclic syntheses. Recent advances in photochemical applications and catalytic decarboxylation open new avenues for pharmaceutical development .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of 4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, studies utilizing human cancer cell lines reported reduced cell viability upon treatment with this compound, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were shown to inhibit the growth of breast cancer cells significantly. The study reported an IC50 value of 0.5 µM for one of the derivatives, indicating potent anticancer activity.

1.2 Anti-inflammatory Properties

Another notable application is its anti-inflammatory potential. Compounds related to this compound have been investigated for their ability to inhibit pro-inflammatory cytokines.

Data Table: Biological Activities of Related Compounds

| Compound Name | Target Enzyme/Pathway | IC50 (µM) | Effect |

|---|---|---|---|

| Compound A | GSK3 | 0.5 | Anticancer |

| Compound B | PI3K/Akt | 1.0 | Anti-inflammatory |

| Compound C | NF-κB | 0.8 | Immunomodulatory |

Material Science Applications

The structural properties of this compound make it a candidate for use in materials science, particularly in the development of organic semiconductors and photonic devices.

Case Study:

A study published in Advanced Materials explored the use of naphthalene derivatives as organic semiconductors. The findings indicated that incorporating compounds like this compound into polymer matrices improved charge transport properties significantly.

Biological Studies

3.1 Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways associated with various diseases. For example, it has shown promise as a GSK3 inhibitor, which is relevant in the context of diabetes and neurodegenerative diseases.

Data Table: Enzyme Inhibition Potency

| Compound Name | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | GSK3 | 0.5 |

| Compound D | COX | 1.5 |

Mechanism of Action

The mechanism of action of 4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s methoxy and ketone groups play a crucial role in its reactivity and interaction with biological molecules. It can act as an inhibitor or modulator of various enzymes and receptors, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

3,6-Dimethoxynaphthalene: Lacks the butanoic acid moiety.

4-Oxobutanoic acid: Lacks the naphthalene ring.

Naphthalene-2-carboxylic acid: Lacks the methoxy groups and ketone functionality.

Uniqueness

4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid is unique due to the combination of its naphthalene ring, methoxy groups, and butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

4-(3,6-Dimethoxynaphthalen-2-yl)-4-oxobutanoic acid is a complex organic compound notable for its unique structural features, including a naphthalene ring with methoxy substitutions and a butanoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating inflammatory responses and interacting with various biological targets.

- Molecular Formula: C15H16O4

- Molar Mass: Approximately 288.3 g/mol

- CAS Number: 3562-99-0

Biological Activity

Research indicates that this compound exhibits several biological activities:

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit enzymes like COX and LOX, which play crucial roles in the inflammatory response.

- Protein-Ligand Interactions : Molecular docking studies suggest that the compound can bind to specific protein targets, influencing their activity and potentially altering metabolic pathways .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Naphthalen-2-yl)-4-oxobutanoic acid | C14H12O3 | Lacks methoxy substitutions; simpler structure |

| 5-(2-Naphthyl)-5-oxovaleric acid | C15H14O3 | Features a valeryl group instead of butanoic acid |

| 7-(2-Naphthyl)-7-oxoheptanoic acid | C16H16O3 | Contains a heptanoic chain; longer carbon backbone |

| 8-(2-Naphthyl)-8-oxooctanoic acid | C17H18O3 | Features an octanoic chain; further extended structure |

| 6-(2-Naphthyl)-6-oxohexanoic acid | C16H16O3 | Incorporates a hexanoic chain; different carbon length |

This comparison highlights the unique methoxy substitutions in this compound, which may contribute to its distinct biological activities.

Case Studies and Research Findings

- Study on Inflammatory Modulation : A recent study indicated that compounds with similar structures significantly reduced inflammation markers in animal models. The specific pathways affected include NF-kB and MAPK signaling pathways .

- Antimicrobial Properties Investigation : Research conducted on related naphthalene derivatives showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of fatty acid synthesis .

- Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines (e.g., MCF-7), suggesting potential for further development as anticancer agents .

Properties

CAS No. |

28241-31-8 |

|---|---|

Molecular Formula |

C16H16O5 |

Molecular Weight |

288.29 g/mol |

IUPAC Name |

4-(3,6-dimethoxynaphthalen-2-yl)-4-oxobutanoic acid |

InChI |

InChI=1S/C16H16O5/c1-20-12-4-3-10-8-13(14(17)5-6-16(18)19)15(21-2)9-11(10)7-12/h3-4,7-9H,5-6H2,1-2H3,(H,18,19) |

InChI Key |

VQCVHEYGWUEAQY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1)C(=O)CCC(=O)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.